N-(3,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring, a methoxyphenyl group, and a dimethylphenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3,5-dimethylphenylamine: This can be synthesized through the nitration of 1,3-dimethylbenzene followed by reduction.
Formation of 4-(3-methoxyphenyl)piperazine: This involves the reaction of 3-methoxyaniline with piperazine in the presence of a suitable catalyst.
Coupling Reaction: The final step involves the coupling of 3,5-dimethylphenylamine with 4-(3-methoxyphenyl)piperazine using acetic anhydride as a coupling agent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens, alkylating agents, or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and aromatic groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
- N-(3,5-dimethylphenyl)-2-[4-(3-fluorophenyl)piperazin-1-yl]acetamide
- N-(3,5-dimethylphenyl)-2-[4-(3-nitrophenyl)piperazin-1-yl]acetamide
Uniqueness
N-(3,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide stands out due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to unique therapeutic effects.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-16-11-17(2)13-18(12-16)22-21(25)15-23-7-9-24(10-8-23)19-5-4-6-20(14-19)26-3/h4-6,11-14H,7-10,15H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXSJIBOEXLYJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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